

# Methoxytyramine: A Key Prognostic Biomarker in Neuroblastoma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methoxytyramine**

Cat. No.: **B1233829**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, exhibits a wide spectrum of clinical behaviors. Accurate risk stratification is paramount for guiding therapeutic decisions. While established markers like MYCN amplification are crucial, recent evidence has highlighted the significant prognostic value of urinary 3-**methoxytyramine** (3-MT), a metabolite of dopamine. Elevated 3-MT levels at diagnosis are increasingly recognized as an independent indicator of poor prognosis, correlating with high-risk disease, MYCN activity, and adverse patient outcomes. This technical guide provides a comprehensive overview of the role of 3-MT as a prognostic biomarker in neuroblastoma, detailing its biochemical basis, clinical significance, and the methodologies for its measurement.

## Introduction: The Clinical Challenge of Neuroblastoma Prognosis

The prognosis for children with neuroblastoma is highly variable. While some tumors may spontaneously regress, others are aggressive and often fatal despite intensive multimodal therapy. This heterogeneity necessitates robust prognostic biomarkers to tailor treatment intensity, minimizing toxicity in low-risk patients and escalating therapy for those with high-risk disease. For decades, the urinary catecholamine metabolites homovanillic acid (HVA) and vanillylmandelic acid (VMA) have been used for diagnosis and monitoring. However, their

prognostic power has been debated.<sup>[1]</sup> The emergence of **3-methoxytyramine** as a prognostic marker offers a more refined tool for risk assessment.

## Methoxytyramine in Catecholamine Metabolism

Neuroblastoma tumors are characterized by the production and metabolism of catecholamines.

**3-Methoxytyramine** is the O-methylated metabolite of dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT). The metabolic pathway leading to 3-MT is a crucial aspect of neuroblastoma biochemistry.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoxytyramine: A Key Prognostic Biomarker in Neuroblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233829#methoxytyramine-as-a-biomarker-for-neuroblastoma-prognosis]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)